3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a compound belonging to the coumarin family, which are known for their diverse biological activities. This compound is characterized by its benzyl group at the 3-position, hydroxyl groups at the 5 and 7 positions, and a methyl group at the 4-position on the chromen-2-one scaffold. Coumarins are widely found in nature and have been used in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with benzyl halides in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl group can yield dihydro derivatives .
Scientific Research Applications
3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, perfumes, and optical brighteners.
Mechanism of Action
The mechanism of action of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are believed to be due to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Used in the synthesis of various pharmaceuticals.
3-Benzylcoumarin: Similar structure but lacks the hydroxyl groups at the 5 and 7 positions.
Properties
IUPAC Name |
3-benzyl-5,7-dihydroxy-4-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-13(7-11-5-3-2-4-6-11)17(20)21-15-9-12(18)8-14(19)16(10)15/h2-6,8-9,18-19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYMHVBZOSPIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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